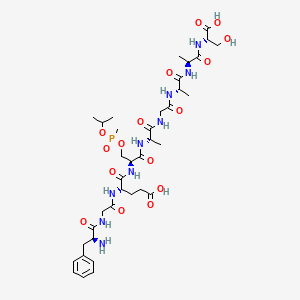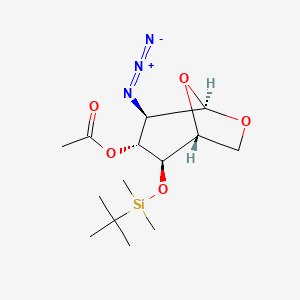
3-O-Acetyl-1,6-anhydro-2-Azido-2-deoxy-4TBDMS-beta-D-glucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-O-Acetyl-1,6-anhydro-2-Azido-2-deoxy-4TBDMS-beta-D-glucopyranose is a complex organic compound with the molecular formula C14H25N3O5Si and a molecular weight of 343.46 . This compound is notable for its unique structure, which includes an azido group, an acetyl group, and a TBDMS (tert-butyldimethylsilyl) protecting group. It is primarily used in synthetic organic chemistry and has applications in various scientific research fields.
準備方法
The synthesis of 3-O-Acetyl-1,6-anhydro-2-Azido-2-deoxy-4TBDMS-beta-D-glucopyranose typically involves multiple steps. One common method starts with the precursor 1,6-anhydro-2-azido-2-deoxy-beta-D-glucopyranose. The synthetic route includes the following steps :
Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of imidazole to form the TBDMS-protected intermediate.
Acetylation: The protected intermediate is then acetylated using acetic anhydride and pyridine to introduce the acetyl group at the 3-O position.
Purification: The final product is purified using column chromatography to obtain this compound in high yield.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
化学反応の分析
3-O-Acetyl-1,6-anhydro-2-Azido-2-deoxy-4TBDMS-beta-D-glucopyranose undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often with phosphines or thiols, to form amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.
Deprotection Reactions: The TBDMS protecting group can be removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF), to yield the free hydroxyl group.
Common reagents and conditions used in these reactions include acetic anhydride, pyridine, TBDMS-Cl, imidazole, hydrogen gas, palladium catalysts, and TBAF. Major products formed from these reactions include amines, deprotected sugars, and various substituted derivatives.
科学的研究の応用
3-O-Acetyl-1,6-anhydro-2-Azido-2-deoxy-4TBDMS-beta-D-glucopyranose has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosylated molecules.
Biology: The compound is employed in the study of glycosylation processes and the development of glycan-based probes.
Industry: The compound is used in the production of specialty chemicals and as a building block for advanced materials.
作用機序
The mechanism of action of 3-O-Acetyl-1,6-anhydro-2-Azido-2-deoxy-4TBDMS-beta-D-glucopyranose involves its ability to participate in glycosylation reactions. The azido group can be converted to an amine, which can then form glycosidic bonds with other sugar molecules or glycosylated proteins . This process is facilitated by the presence of the acetyl and TBDMS protecting groups, which enhance the compound’s stability and reactivity.
類似化合物との比較
3-O-Acetyl-1,6-anhydro-2-Azido-2-deoxy-4TBDMS-beta-D-glucopyranose can be compared with other similar compounds, such as :
1,6-Anhydro-2-azido-2-deoxy-beta-D-glucopyranose: Lacks the acetyl and TBDMS protecting groups, making it less stable and less reactive.
1,3,4,6-Tetra-O-acetyl-2-azido-2-deoxy-beta-D-glucopyranose: Contains multiple acetyl groups, which can affect its solubility and reactivity.
2-Azido-2-deoxy-3,4,6-tri-O-acetyl-D-galactopyranose: Similar structure but with different sugar moiety, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the azido group, acetyl group, and TBDMS protecting group, which together enhance its stability, reactivity, and versatility in various chemical and biological applications.
特性
分子式 |
C14H25N3O5Si |
|---|---|
分子量 |
343.45 g/mol |
IUPAC名 |
[(1R,2S,3R,4R,5R)-4-azido-2-[tert-butyl(dimethyl)silyl]oxy-6,8-dioxabicyclo[3.2.1]octan-3-yl] acetate |
InChI |
InChI=1S/C14H25N3O5Si/c1-8(18)20-12-10(16-17-15)13-19-7-9(21-13)11(12)22-23(5,6)14(2,3)4/h9-13H,7H2,1-6H3/t9-,10-,11-,12-,13-/m1/s1 |
InChIキー |
NMSRSKBJEMUHOM-SYLRKERUSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H]2OC[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)O2)N=[N+]=[N-] |
正規SMILES |
CC(=O)OC1C(C2OCC(C1O[Si](C)(C)C(C)(C)C)O2)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2S,3R,4R,5S,6S)-4-acetyloxy-2-methyl-5-phenylmethoxy-6-phenylsulfanyloxan-3-yl] acetate](/img/structure/B13431609.png)
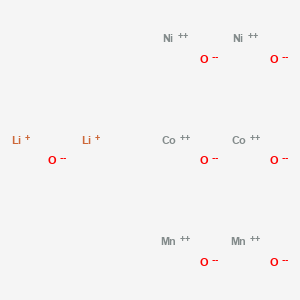
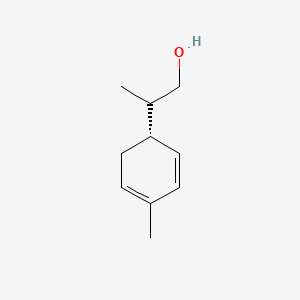

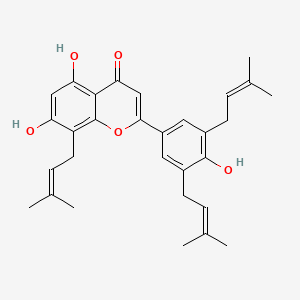
![2-amino-9-[(2S,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13431635.png)
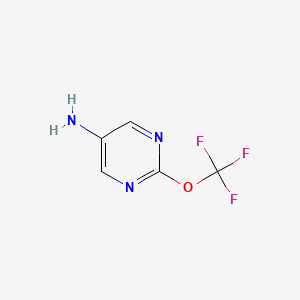
![(Z)-2-(7-chloro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13431653.png)
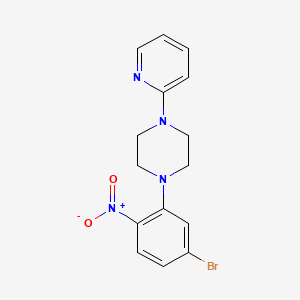
![5-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine](/img/structure/B13431669.png)
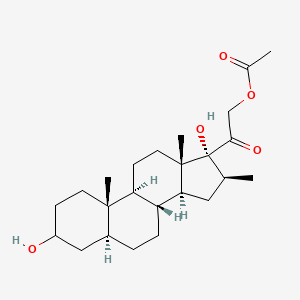
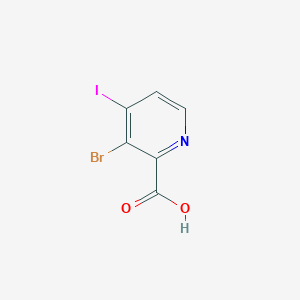
![[(3S,6R)-6-[(2R,5R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13431680.png)
